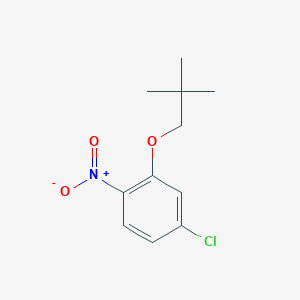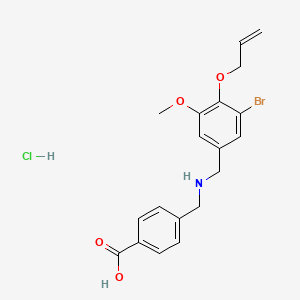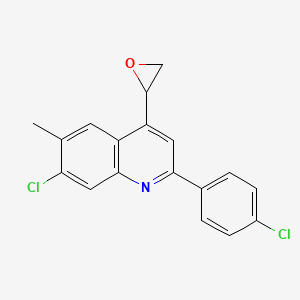
Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, a possible synthetic route could include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The chlorophenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Epoxidation: The oxiranyl group can be introduced via epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Scientific Research Applications
Quinoline derivatives, including this compound, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial and antiviral properties.
Medicine: Potential use in developing drugs for treating malaria, cancer, and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action for quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some quinoline compounds inhibit DNA synthesis in microorganisms, making them effective antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized form of quinoline.
Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness
This compound’s unique combination of substituents (chlorophenyl, methyl, and oxiranyl groups) may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Properties
CAS No. |
920278-20-2 |
|---|---|
Molecular Formula |
C18H13Cl2NO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-13-14(18-9-22-18)7-16(21-17(13)8-15(10)20)11-2-4-12(19)5-3-11/h2-8,18H,9H2,1H3 |
InChI Key |
SRGRNICXJJCAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(C=C2C3CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


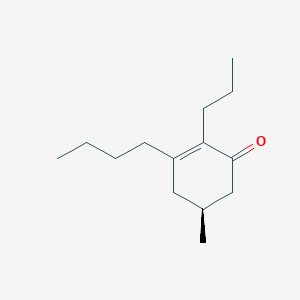
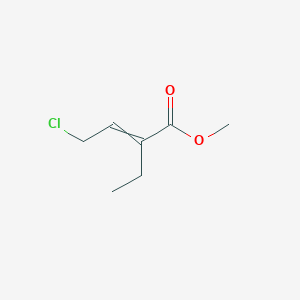
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
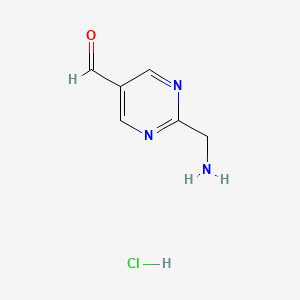
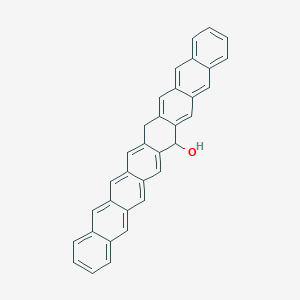

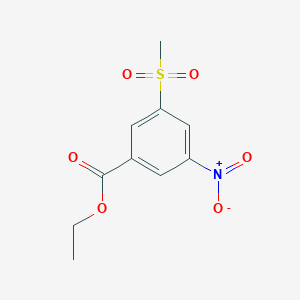
![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
